Cas no 346409-50-5 ((2E)-1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one)
(2E)-1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- (2E)-1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one
- (E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- 2-Propen-1-one, 1-[4-(2-benzothiazolyl)-1-piperazinyl]-3-phenyl-
- (E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
- (2E)-1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-ONE
- F0536-0290
- SR-01000906747
- 346409-50-5
- SR-01000906747-1
- AKOS002068354
-
- Inchi: 1S/C20H19N3OS/c24-19(11-10-16-6-2-1-3-7-16)22-12-14-23(15-13-22)20-21-17-8-4-5-9-18(17)25-20/h1-11H,12-15H2
- InChI Key: MEBPLQYJFPHVNG-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=CC=CC=C3S2)CC1)(=O)C=CC1=CC=CC=C1
Computed Properties
- Exact Mass: 349.12488341g/mol
- Monoisotopic Mass: 349.12488341g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 64.7Ų
Experimental Properties
- Density: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 582.1±60.0 °C(Predicted)
- pka: 5.15±0.10(Predicted)
(2E)-1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0536-0290-2μmol |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-5μmol |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-10μmol |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-20μmol |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-1mg |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-2mg |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-3mg |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-4mg |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-5mg |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0290-10mg |
(2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
346409-50-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (2E)-1-4-(1,3-benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one
(2E)-1-4-(1,3-Benzothiazol-2-yl)piperazin-1-yl-3-phenylprop-2-en-1-one: A Comprehensive Overview
The compound with CAS No 346409-50-5, commonly referred to as (2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropenone, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of benzothiazole and piperazine moieties, which are known for their unique chemical properties and reactivity. The structure of this compound is further enriched by the presence of a propenone group, which adds to its functional versatility.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and condensation reactions. The synthesis process involves the strategic use of benzothiazole derivatives and piperazine intermediates, which are combined under controlled conditions to yield the desired product. The optimization of reaction conditions has significantly improved the yield and purity of the compound, making it more accessible for research and development purposes.
The structural features of (2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropenone make it an attractive candidate for various applications in the field of medicinal chemistry. The benzothiazole ring is known for its ability to act as a scaffold for bioactive molecules, while the piperazine group provides additional flexibility and hydrogen bonding capabilities. These properties collectively enhance the compound's potential as a lead molecule in drug discovery programs targeting various therapeutic areas.
Recent studies have highlighted the role of this compound in modulating cellular signaling pathways, particularly those involving protein kinases and G-protein coupled receptors (GPCRs). For instance, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against certain kinase enzymes, making it a promising candidate for anti-cancer drug development. Additionally, its ability to interact with GPCRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
In terms of material science applications, the compound's electronic properties have been explored for use in organic electronics. The conjugated system formed by the benzothiazole, piperazine, and propenone groups enables efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent findings from *Advanced Materials* journal indicate that incorporating this compound into OLED architectures can significantly enhance device efficiency and stability.
The environmental impact of synthesizing such compounds has also come under scrutiny in recent years. Researchers are increasingly focusing on developing eco-friendly synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. In line with these efforts, a study published in *Green Chemistry* reported a novel catalytic approach for synthesizing (2E)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-ylium]-3-methylbuta- without using toxic solvents or catalysts.
In conclusion, (2E)-1-[4-(1,3-benzothiazol
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